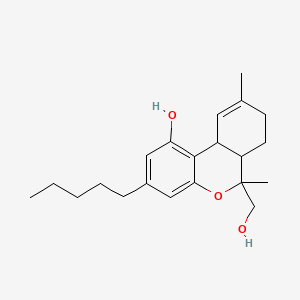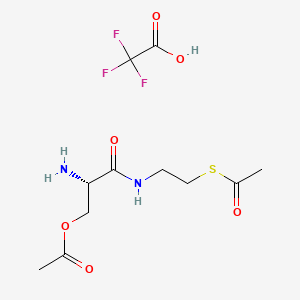
Methyl alpha-methyl-4-((7-nitro-2H-1,4-benzoxazin-3-yl)amino)benzeneacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl alpha-methyl-4-((7-nitro-2H-1,4-benzoxazin-3-yl)amino)benzeneacetate is a complex organic compound that features a benzoxazine ring system. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitro group and the benzoxazine ring imparts unique chemical properties to this molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl alpha-methyl-4-((7-nitro-2H-1,4-benzoxazin-3-yl)amino)benzeneacetate typically involves multi-step organic reactions. One common method includes the nitration of a benzoxazine precursor, followed by esterification and subsequent amination reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and esterification processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Análisis De Reacciones Químicas
Types of Reactions
Methyl alpha-methyl-4-((7-nitro-2H-1,4-benzoxazin-3-yl)amino)benzeneacetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzoxazine ring can undergo electrophilic substitution reactions, particularly at positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of nitrobenzoxazine derivatives.
Reduction: Formation of amino-benzoxazine derivatives.
Substitution: Formation of halogenated benzoxazine derivatives.
Aplicaciones Científicas De Investigación
Methyl alpha-methyl-4-((7-nitro-2H-1,4-benzoxazin-3-yl)amino)benzeneacetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Methyl alpha-methyl-4-((7-nitro-2H-1,4-benzoxazin-3-yl)amino)benzeneacetate involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the benzoxazine ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 6-nitro-2H-1,4-benzoxazin-3-yl)amino)benzoate
- Methyl 4-nitro-2H-1,4-benzoxazin-3-yl)amino)benzoate
- Methyl 7-nitro-2H-1,4-benzoxazin-3-yl)amino)benzoate
Uniqueness
Methyl alpha-methyl-4-((7-nitro-2H-1,4-benzoxazin-3-yl)amino)benzeneacetate is unique due to the presence of the alpha-methyl group, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and may confer specific advantages in its applications.
Propiedades
Número CAS |
109227-02-3 |
|---|---|
Fórmula molecular |
C18H17N3O5 |
Peso molecular |
355.3 g/mol |
Nombre IUPAC |
methyl 2-[4-[(7-nitro-2H-1,4-benzoxazin-3-yl)amino]phenyl]propanoate |
InChI |
InChI=1S/C18H17N3O5/c1-11(18(22)25-2)12-3-5-13(6-4-12)19-17-10-26-16-9-14(21(23)24)7-8-15(16)20-17/h3-9,11H,10H2,1-2H3,(H,19,20) |
Clave InChI |
SNTJMIOVHGWJHA-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)[N+](=O)[O-])OC2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


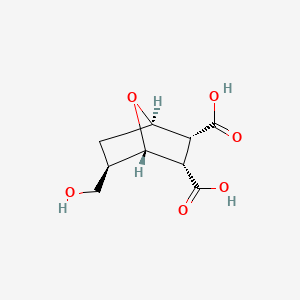
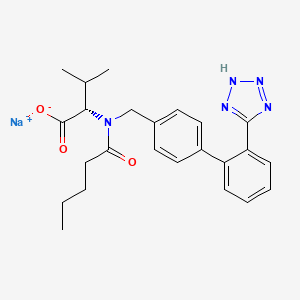


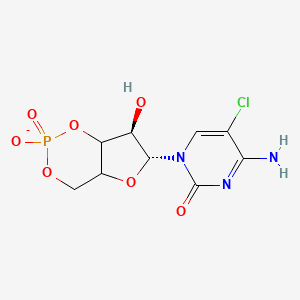





![(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylbenzene-1,2-diol](/img/structure/B12743418.png)
